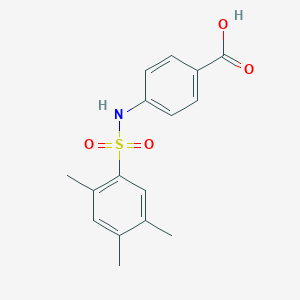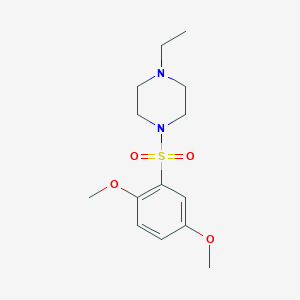![molecular formula C14H22N2O3S B273399 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B273399.png)
2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol, also known as DPPE, is a chemical compound that has been the subject of scientific research for its potential use in various applications. DPPE is a piperazine derivative that has been synthesized through a number of different methods and has been found to have unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and inflammation. 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol has been found to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell growth and differentiation. Additionally, 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol has been found to have a number of unique biochemical and physiological effects. 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol has been found to increase the expression of certain genes that are involved in cell cycle regulation and apoptosis. 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol has a number of advantages for lab experiments, including its stability and solubility in water and organic solvents. However, 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are a number of future directions for research on 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol, including further studies on its mechanism of action and potential therapeutic applications. Additionally, future research could focus on the development of new derivatives of 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol that have improved efficacy and reduced toxicity. Finally, future research could also focus on the development of new methods for the synthesis of 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol and its derivatives.
Synthesemethoden
2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol can be synthesized through a number of different methods, including the reaction of 3,4-dimethylbenzenesulfonyl chloride with piperazine in the presence of a base, such as sodium hydroxide. Other methods include the reaction of 3,4-dimethylbenzenesulfonyl chloride with 1,2-ethylenediamine in the presence of a base, or the reaction of 3,4-dimethylbenzenesulfonyl chloride with ethanolamine in the presence of a base.
Wissenschaftliche Forschungsanwendungen
2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol has been the subject of scientific research for its potential use in various applications, including as a potential therapeutic agent for the treatment of cancer, inflammation, and other diseases. 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol has been found to have anti-tumor activity, and has been shown to inhibit the growth of various cancer cell lines in vitro. Additionally, 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol has been found to have anti-inflammatory activity, and has been shown to reduce the production of pro-inflammatory cytokines in vitro.
Eigenschaften
Produktname |
2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol |
|---|---|
Molekularformel |
C14H22N2O3S |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C14H22N2O3S/c1-12-3-4-14(11-13(12)2)20(18,19)16-7-5-15(6-8-16)9-10-17/h3-4,11,17H,5-10H2,1-2H3 |
InChI-Schlüssel |
SMRTUDGGSLORJK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B273325.png)

![4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B273347.png)







